molecular formula C15H25NO5S B2907397 N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide CAS No. 2034586-72-4

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B2907397
CAS No.: 2034586-72-4
M. Wt: 331.43
InChI Key: KZVAORGRRUHWDF-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonamide group attached to a benzene ring substituted with ethyl and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethyl-2-methoxybenzenesulfonyl chloride and 2,3-dimethoxy-2-methylpropanamine.

    Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins or enzymes in disease processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups, along with the sulfonamide moiety, provides a distinct set of properties that differentiate it from other similar compounds.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure and potential biological activities make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5S/c1-6-12-7-8-13(20-4)14(9-12)22(17,18)16-10-15(2,21-5)11-19-3/h7-9,16H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAORGRRUHWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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